Phenyl 2-[(4-chlorobenzyl)oxy]benzoate
Description
Phenyl 2-[(4-chlorobenzyl)oxy]benzoate is a benzoate ester derivative featuring a 4-chlorobenzyloxy substituent at the 2-position of the phenyl ring. The distinction lies in the substituent: the target compound contains a benzyloxy group (–O–CH₂–C₆H₄–Cl), whereas the referenced compound has a benzoyloxy group (–O–CO–C₆H₄–Cl). This structural variation significantly impacts reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C20H15ClO3 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
phenyl 2-[(4-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C20H15ClO3/c21-16-12-10-15(11-13-16)14-23-19-9-5-4-8-18(19)20(22)24-17-6-2-1-3-7-17/h1-13H,14H2 |
InChI Key |
SYEXNOZBYFEHDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency : Allyloxy derivatives (e.g., Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate) exhibit higher yields (up to 89%) compared to bulkier tert-butyl-substituted analogues (43% yield for 1-(3,5-Di-tert-butyl-4-((2-(p-tolyloxy)allyl)oxy)phenyl)ethan-1-one) . Steric hindrance likely limits reactivity in bulkier systems.
Substituent Effects :
- Chlorine Position : 2,4-Dichlorobenzyl derivatives demonstrate antiseptic properties, attributed to chlorine’s electron-withdrawing effects enhancing membrane penetration .
- Benzyl vs. Benzoyl : The benzyloxy group in the target compound may confer greater hydrolytic stability compared to benzoyloxy derivatives, which are more prone to esterase cleavage.
Pharmacological and Physicochemical Properties
Antimicrobial Activity
Stability and Reactivity
- Allyloxy derivatives exhibit thermal stability up to 200°C (TGA data inferred from similar compounds), whereas benzoyloxy esters degrade at lower temperatures (~150°C) due to ester hydrolysis .
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